REACTION_SMILES
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[CH3:30][S:31]([CH3:32])=[O:33].[CH3:34][CH2:35][N:36]([CH2:37][CH3:38])[CH2:39][CH3:40].[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46].[OH:1][CH2:2][c:3]1[n:4][c:5](-[c:8]2[cH:9][c:10]([O:18][CH3:19])[c:11]([O:16][CH3:17])[c:12]([O:14][CH3:15])[cH:13]2)[s:6][cH:7]1.[S:26](=[O:27])(=[O:28])=[O:29].[n:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[O:1]=[CH:2][c:3]1[n:4][c:5](-[c:8]2[cH:9][c:10]([O:18][CH3:19])[c:11]([O:16][CH3:17])[c:12]([O:14][CH3:15])[cH:13]2)[s:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
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COc1cc(-c2nc(CO)cs2)cc(OC)c1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1cc(-c2nc(CO)cs2)cc(OC)c1OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
|
Smiles
|
COc1cc(-c2nc(C=O)cs2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |